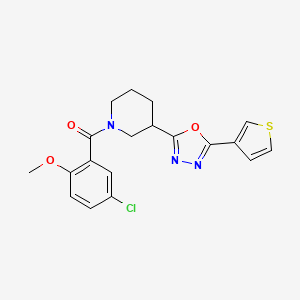
5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile, also known as CMTP, is a novel molecule with a wide range of potential applications in the scientific research, pharmaceutical, and agricultural industries. CMTP is an important intermediate in the synthesis of several compounds, including pyrazole-containing drugs and agrochemicals. It also has potential applications in the development of new drugs and agrochemicals.
作用机制
The mechanism of action of 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is not fully understood. However, it is believed that the molecule acts as a proton donor and is able to form hydrogen bonds with other molecules. Additionally, this compound is able to form complexes with other molecules, which can lead to the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that this compound may have anti-inflammatory, anti-bacterial, and anti-fungal properties. Additionally, this compound has been shown to have an inhibitory effect on the growth of certain types of bacteria and fungi.
实验室实验的优点和局限性
The advantages of using 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile in lab experiments include its low cost and availability, its ease of synthesis, and its ability to form complexes with other molecules. Additionally, this compound is relatively stable and has a relatively low toxicity. However, there are some limitations to using this compound in lab experiments, such as its low solubility in water and its low stability in certain solvents.
未来方向
Future research on 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile could focus on its potential applications in the development of new drugs and agrochemicals. Additionally, further research could be done to investigate the biochemical and physiological effects of this compound. Additionally, research could be done to investigate the potential of this compound to form complexes with other molecules and to explore its potential as a proton donor. Finally, research could be done to investigate the stability of this compound in various solvents and to develop methods for improving its solubility in water.
合成方法
The synthesis of 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile involves a multi-step process, with several methods available. The most common method is the reaction of 5-chloro-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid (this compound-COOH) and anhydrous sodium acetate in acetonitrile. This reaction produces the desired product in high yields. Other methods for the synthesis of this compound involve the reaction of this compound-COOH with various reagents, such as sodium hydride, sodium borohydride, and sodium methoxide.
科学研究应用
5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile has a wide range of potential applications in the scientific research, pharmaceutical, and agricultural industries. In the scientific research field, this compound has been used as a starting material in the synthesis of various pyrazole-containing compounds, such as drugs and agrochemicals. This compound has also been used in the development of new drugs and agrochemicals. Additionally, this compound has been used in the synthesis of biologically active compounds, such as insecticides and fungicides.
属性
IUPAC Name |
5-chloro-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3N3/c1-13-5(7)3(2-11)4(12-13)6(8,9)10/h1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYPAFVQFQYTKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(Oxan-4-yl)-4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2786481.png)
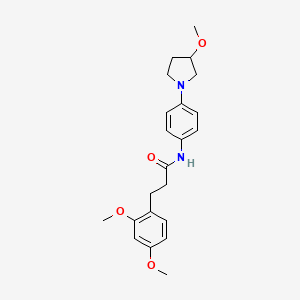
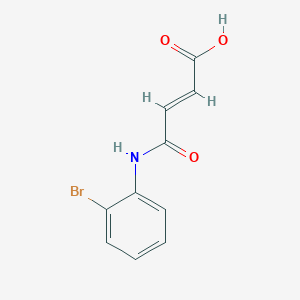

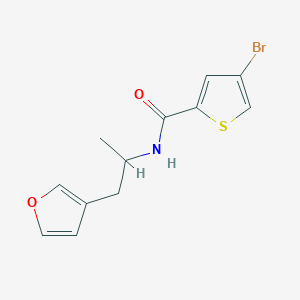
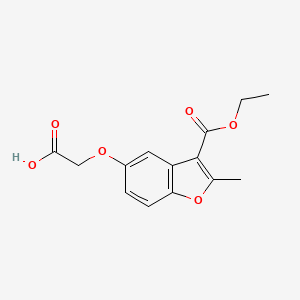
![Ethyl (5-(2-bromobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2786490.png)
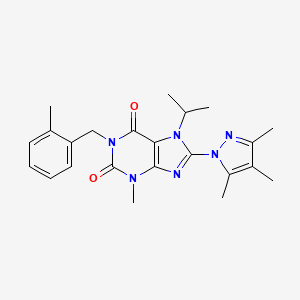

![1-[(2-Bromophenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B2786494.png)
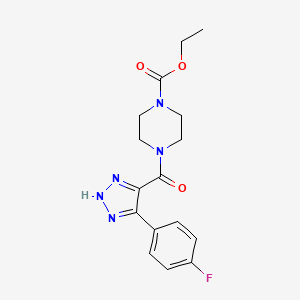

![4-[(E)-3-(2-Chloropyridin-4-yl)prop-2-enoyl]-N-methylpiperazine-1-sulfonamide](/img/structure/B2786499.png)
